10-(Naphthalen-2-yl)-9,9'-bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Naphthalen-2-yl)-9,9’-bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which consists of a naphthalene moiety attached to a bianthracene core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Naphthalen-2-yl)-9,9’-bianthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
10-(Naphthalen-2-yl)-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10-(Naphthalen-2-yl)-9,9’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 10-(Naphthalen-2-yl)-9,9’-bianthracene in OLEDs involves its role as a host material in the emissive layer. It can also act as a phosphorescent emitter when doped with metals like iridium or platinum. The compound exhibits both fluorescent and phosphorescent properties, contributing to the efficiency and stability of OLED devices .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another polycyclic aromatic hydrocarbon used in OLEDs.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
9,10-Di(naphthalen-2-yl)anthracene: Similar structure but with different substitution patterns.
Uniqueness
10-(Naphthalen-2-yl)-9,9’-bianthracene is unique due to its specific substitution pattern, which imparts distinct electronic and luminescent properties. This makes it particularly suitable for applications in advanced organic electronic devices .
Properties
IUPAC Name |
9-anthracen-9-yl-10-naphthalen-2-ylanthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24/c1-2-12-26-23-29(22-21-25(26)11-1)36-32-17-7-9-19-34(32)38(35-20-10-8-18-33(35)36)37-30-15-5-3-13-27(30)24-28-14-4-6-16-31(28)37/h1-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVZZGGJKOFZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=CC8=CC=CC=C86 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.